

# Application Notes and Protocols: Sha-68 for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sha-68   |           |
| Cat. No.:            | B1662370 | Get Quote |

### Introduction

**Sha-68**, chemically known as 3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, is a selective antagonist for the Neuropeptide S receptor (NPSR).[1][2][3] Neuropeptide S (NPS) and its receptor are involved in modulating various physiological and behavioral processes, including arousal, anxiety, and locomotion.[1][2][4] **Sha-68** serves as a valuable research tool for investigating the in vivo functions of the NPS system by blocking the effects of NPS.[2][4] These application notes provide an overview of the recommended dosages and protocols for utilizing **Sha-68** in behavioral studies in mice.

## **Mechanism of Action**

**Sha-68** functions as a competitive antagonist at the Neuropeptide S receptor (NPSR).[4][5] NPS binding to NPSR typically leads to the mobilization of intracellular calcium (Ca2+) and an increase in cyclic AMP (cAMP), resulting in heightened neuronal excitability.[1] **Sha-68** blocks this NPS-induced Ca2+ mobilization.[1][2] It has been shown to be selective for NPSR, with no significant activity at other tested G protein-coupled receptors.[1][2]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of NPSR and the inhibitory action of Sha-68.



## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for **Sha-68** based on published literature.

Table 1: In Vitro Activity of Sha-68

| Parameter                                   | Species/Cell Line        | Value          | Reference |
|---------------------------------------------|--------------------------|----------------|-----------|
| IC <sub>50</sub> (NPSR Asn <sup>107</sup> ) | Human                    | 22.0 nM        | [1][6]    |
| IC50 (NPSR Ile107)                          | Human                    | 23.8 nM        | [1][6]    |
| IC₅₀ (mouse NPSR)                           | Mouse (stable cell line) | 48.7 ± 14.7 nM | [1]       |

| pA2 value | Mouse NPSR expressing cells | 8.06 |[4][5] |

Table 2: Pharmacokinetic Parameters of Sha-68 in Mice

| Administrat ion Route      | Dose<br>(mg/kg) | T <sub>1</sub> / <sub>2</sub> (hours) | Cmax<br>(ng/mL)             | Brain/Plasm<br>a Ratio | Reference |
|----------------------------|-----------------|---------------------------------------|-----------------------------|------------------------|-----------|
| Intravenous<br>(i.v.)      | 1               | 0.74                                  | -                           | -                      | [6]       |
| Intraperitonea<br>I (i.p.) | 2.5             | 0.43                                  | -                           | -                      | [1][6]    |
| Intraperitonea<br>I (i.p.) | 5               | -                                     | ~100<br>(plasma, 15<br>min) | ~0.5                   | [1]       |

| Intraperitoneal (i.p.) | 50 | - | ~1000 (plasma, 15 min) | ~0.5 |[1] |

Table 3: Recommended Dosages for In Vivo Behavioral Studies in Mice



| Behavioral<br>Test    | Mouse<br>Strain | Dose<br>(mg/kg) | Administrat<br>ion Route | Key<br>Findings                                                             | Reference |
|-----------------------|-----------------|-----------------|--------------------------|-----------------------------------------------------------------------------|-----------|
| Locomotor<br>Activity | C57BL/6         | 5               | i.p.                     | Did not<br>significantl<br>y block<br>NPS-<br>induced<br>hyperactivit<br>y. | [1]       |
| Locomotor<br>Activity | C57BL/6         | 50              | i.p.                     | Antagonized NPS-induced horizontal and vertical activity.                   | [1][2]    |
| Locomotor<br>Activity | Not Specified   | 10-50           | i.p.                     | Counteracted stimulant effects of NPS but not caffeine.                     | [4][5]    |
| Righting<br>Reflex    | Not Specified   | 10-50           | i.p.                     | Fully prevented the arousal-promoting action of NPS.                        | [4][5]    |

| Open Field | Not Specified | i.p. | Slightly reduced anxiolytic-like effects of NPS. [4][5] |

# **Experimental Protocols**

## **Protocol 1: Assessment of Locomotor Activity**

This protocol is designed to evaluate the effect of **Sha-68** on baseline and Neuropeptide S (NPS)-induced locomotor activity in mice.



### Materials:

- Sha-68
- Vehicle solution (e.g., 10% Cremophor EL in saline)[1]
- Neuropeptide S (NPS)
- NPS vehicle (e.g., PBS with 0.1% BSA)[1]
- Male C57BL/6 mice[1]
- Open field arenas equipped with automated activity monitoring systems
- Standard laboratory equipment (syringes, needles, etc.)

### Procedure:

- Animal Habituation: Place mice individually into the open field arenas and allow them to habituate for at least 2 hours prior to any injections.[1]
- **Sha-68** Preparation: Dissolve **Sha-68** in the vehicle solution to achieve the desired final concentrations (e.g., for 5 mg/kg and 50 mg/kg doses).
- **Sha-68** Administration: Administer the prepared **Sha-68** solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.
- NPS Administration: 10 minutes after the i.p. injection, administer NPS or its vehicle. For central effects, intracerebroventricular (i.c.v.) injection is often used (e.g., 1 nmole NPS).[1]
- Data Recording: Immediately after the second injection, record locomotor activity (horizontal and vertical movements) for a period of at least 90 minutes.[1]
- Data Analysis: Analyze the data by binning activity into time blocks (e.g., 5-minute intervals) and calculating the cumulative activity. Compare treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[1]





Click to download full resolution via product page

Figure 2: Workflow for assessing the effect of Sha-68 on locomotor activity in mice.



# Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol assesses the anxiolytic or anxiogenic potential of **Sha-68**, or its ability to block NPS-induced anxiolysis.

#### Materials:

- Sha-68
- Vehicle solution
- Neuropeptide S (NPS) (if testing antagonism)
- Elevated Plus Maze apparatus
- Video tracking software
- Appropriate mouse or rat strains[4]

### Procedure:

- Drug Preparation and Administration: Prepare and administer **Sha-68** (e.g., 10-50 mg/kg, i.p.) or vehicle at a set time before the test (e.g., 30 minutes). If testing antagonism, administer NPS at the appropriate time point relative to the **Sha-68** injection.
- Test Procedure:
  - Place the animal in the center of the EPM, facing one of the open arms.
  - Allow the animal to freely explore the maze for a standard duration (e.g., 5 minutes).
  - Record the session using a video camera mounted above the maze.
- Behavioral Scoring: Use video tracking software to score the following parameters:
  - Time spent in the open arms.



- Time spent in the closed arms.
- Number of entries into the open arms.
- Number of entries into the closed arms.
- Total distance traveled.
- Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. Compare the data between treatment groups using statistical tests such as t-tests or ANOVA. It has been noted that **Sha-68** can fully prevent the anxiolytic-like effects of NPS in the rat EPM.[4][5]

## **Considerations and Limitations**

- Pharmacokinetics: **Sha-68** has been noted to have poor pharmacokinetic properties, which may limit its usefulness as a research tool.[4][5] The compound has a relatively short half-life.[6]
- Solubility: Sha-68 is a lipophilic compound.[1] Ensure appropriate vehicle solutions are used for complete dissolution. Tocris Bioscience suggests solubility in DMSO and ethanol up to 100 mM.
- Effects on Baseline Behavior: In most reported assays, **Sha-68** did not produce any significant behavioral effects when administered alone.[4][5] However, one study noted a reduction in basal horizontal activity at a 50 mg/kg dose, although this was not statistically significant across all treatment groups in that experiment.[1]
- Species and Strain: The effects and optimal dosage may vary between different species
  (mice vs. rats) and even between different mouse strains. Pilot studies are recommended to
  determine the optimal dose for your specific experimental conditions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHA-68 Wikipedia [en.wikipedia.org]
- 4. Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sha-68 for Behavioral Studies in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662370#recommended-dosage-of-sha-68-for-behavioral-studies-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com